

synthesis of 5-Hydroxy-2-iodobenzoic acid from 2-amino-5-hydroxybenzoic acid

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Compound of Interest

Compound Name: *5-Hydroxy-2-iodobenzoic acid*

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An In-depth Technical Guide to the Synthesis of **5-Hydroxy-2-iodobenzoic Acid** from 2-amino-5-hydroxybenzoic Acid

Introduction

5-Hydroxy-2-iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[\[1\]](#) Its synthesis from 2-amino-5-hydroxybenzoic acid is a classic example of the Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[\[2\]](#)[\[3\]](#) This technical guide provides a comprehensive overview of this synthesis, including a detailed experimental protocol, a summary of quantitative data, and visual representations of the chemical pathway and experimental workflow.

Reaction Principle

The synthesis proceeds through a two-step mechanism:

- **Diazotization:** The primary aromatic amine, 2-amino-5-hydroxybenzoic acid, is treated with nitrous acid (formed *in situ* from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0 °C) to form a highly reactive diazonium salt. This intermediate is generally not isolated and is used immediately in the subsequent step.[\[4\]](#)
- **Iodination:** The diazonium salt is then subjected to a reaction with a source of iodide ions, such as potassium iodide. The diazonium group serves as an excellent leaving group (as

dinitrogen gas), facilitating its displacement by the iodide ion to yield the final product, **5-Hydroxy-2-iodobenzoic acid**.^[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-Hydroxy-2-iodobenzoic acid**.

| Parameter | Value |
|---------------------------------------|--|
| Yield | 88% ^[4] |
| Melting Point | 180°C ^[4] |
| Appearance | Brown solid ^[4] |
| IR (KBr) | $\nu_{\text{max}} = 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 \text{ cm}^{-1}$ ^[4] |
| ¹ H NMR (500 MHz, DMSO-d6) | $\delta = 6.69$ (1H, d, $J = 8.5$ Hz), 7.13 (1H, s), 7.71 (1H, d, $J = 8.5$ Hz), 9.9 (1H, s) ^[4] |
| ¹³ C NMR (DMSO-d6) | $\delta = 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3$ ^[4] |
| HRMS (APCI) | Calculated for $[\text{M} + \text{H}]^+$ for $\text{C}_7\text{H}_5\text{O}_3\text{I}$: 264.9361, Found: 264.9377 ^[4] |

Experimental Protocol

This protocol is based on a documented procedure for the synthesis of **5-Hydroxy-2-iodobenzoic acid**.^[4]

Materials and Reagents

- 2-amino-5-hydroxybenzoic acid
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)

- Potassium iodide (KI)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water
- Ice

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Heating mantle or water bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure

Step 1: Diazotization

- Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in 20 mL of water in a round-bottom flask.
- Cool the flask to 0 °C in an ice bath while stirring.
- Slowly add 10 mL of concentrated hydrochloric acid to the cooled solution.

- In a separate beaker, dissolve sodium nitrite (1.08 g, 45.6 mmol) in a minimal amount of water.
- Add the sodium nitrite solution dropwise to the acidic solution of 2-amino-5-hydroxybenzoic acid, ensuring the temperature is maintained at 0 °C.
- Stir the reaction mixture at 0 °C for an additional 30 minutes to complete the formation of the diazonium salt.^[4]

Step 2: Iodination

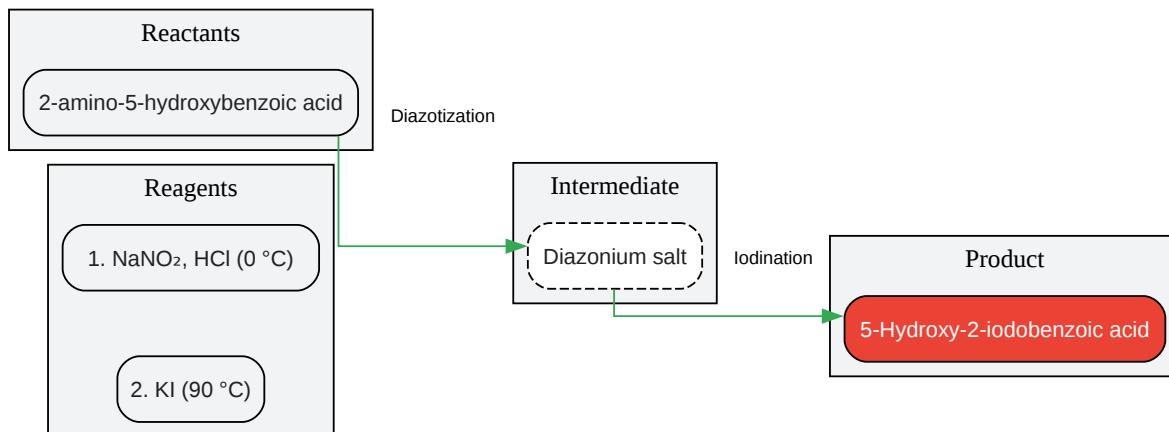
- Prepare a solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water.
- Slowly add the potassium iodide solution to the freshly prepared diazonium salt solution.
- Upon completion of the addition, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 30 minutes. The evolution of nitrogen gas should be observed.
^[4]

Step 3: Work-up and Purification

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
- Wash the combined organic layers with water.
- Dry the organic phase over anhydrous magnesium sulfate.
- Remove the drying agent by filtration, and concentrate the filtrate using a rotary evaporator.
- The resulting crude product, a brown solid, should be purified by silica gel column chromatography to yield pure **5-Hydroxy-2-iodobenzoic acid**.^[4]

Visualizations

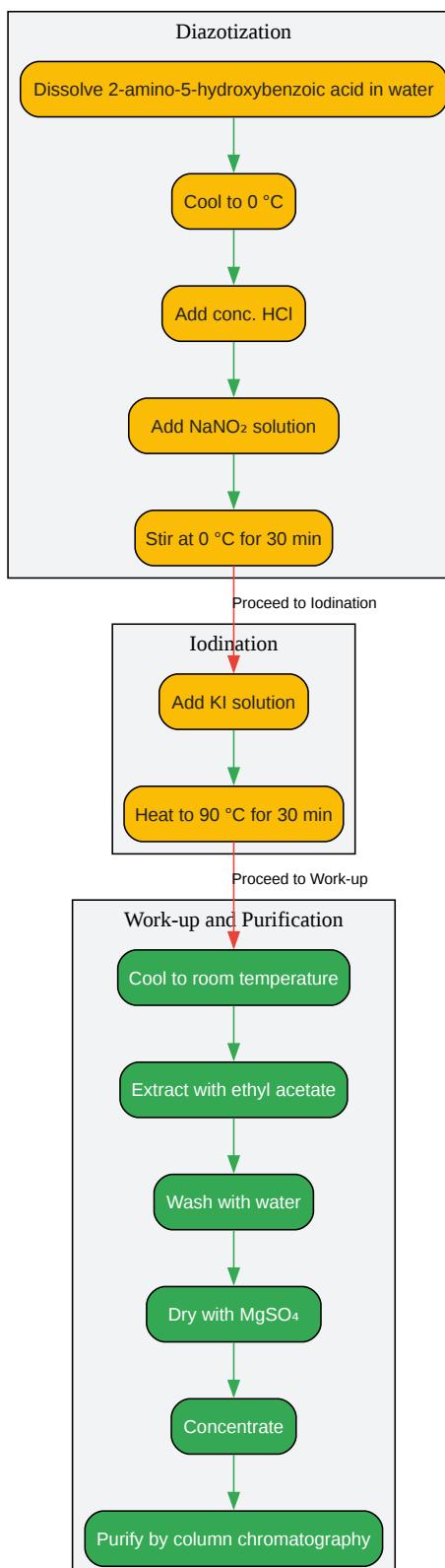
Chemical Reaction Pathway



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Caption: Synthesis of **5-Hydroxy-2-iodobenzoic acid**.

Experimental Workflow

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Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of **5-Hydroxy-2-iodobenzoic acid** from 2-amino-5-hydroxybenzoic acid utilizing the Sandmeyer reaction is an efficient and high-yielding method. Adherence to the outlined protocol, particularly the strict temperature control during the diazotization stage, is crucial for achieving optimal results. The provided characterization data serves as a reliable reference for product verification, establishing this procedure as a valuable tool for researchers and professionals engaged in pharmaceutical development and chemical synthesis.

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